molecular formula C9H10N4S B1615437 (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine CAS No. 303798-10-9

(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine

Cat. No. B1615437
CAS RN: 303798-10-9
M. Wt: 206.27 g/mol
InChI Key: VZXTYNJVVIGIIQ-UHFFFAOYSA-N
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Description

The compound “(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine” is also known as “3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid” with the CAS Number: 690697-36-0 . Its molecular weight is 263.32 . The IUPAC name for this compound is N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-beta-alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O2S/c16-9(17)4-5-13-11-10-7-2-1-3-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Hedgehog Signaling Pathway Inhibitors

A study has shown that derivatives of this compound can act as novel hedgehog signaling pathway inhibitors . The Hedgehog signaling pathway plays key roles in several normal biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cells maintenance. However, when this signaling pathway becomes abnormally disrupted or hyperactivated, they express hallmarks of many cancer types.

Cytotoxicity Against Cancer Cell Lines

The compound has been evaluated for cytotoxicity against four cancer cell lines A549, PC-3, MCF-7, and HepG2 . This suggests potential applications in cancer research and treatment.

Antibacterial Activity

Some novel thieno[2, 3-d]pyrimidines synthesized from this compound have shown antibacterial activity . This indicates potential use in the development of new antibiotics.

Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine

This compound can be used in the synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine , which has potential applications in various fields of chemistry.

Chemical Research

The compound is used in chemical research, particularly in the synthesis of other complex compounds . Its unique structure makes it a valuable starting material in various chemical reactions.

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-13-8-7-5-2-1-3-6(5)14-9(7)12-4-11-8/h4H,1-3,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXTYNJVVIGIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352304
Record name 4-Hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine

CAS RN

303798-10-9
Record name 4-Hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine
Reactant of Route 2
(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine

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